Spiro[chroman-2,1'-cyclopentan]-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3H-chromene-2,1'-cyclopentane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12/h1-2,5-6H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHMJHUCIOLELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499230 | |
| Record name | Spiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62756-19-8 | |
| Record name | Spiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro Chroman 2,1 Cyclopentan 4 One and Analogues
Classical Approaches to Spirochromanones
Classical methods for the synthesis of spirochromanones, including the target compound Spiro[chroman-2,1'-cyclopentan]-4-one, have historically relied on robust and well-established condensation reactions. These approaches are valued for their reliability and the accessibility of the starting materials.
Kabbe Condensation and its Variants for this compound Synthesis
The Kabbe condensation is a cornerstone in the synthesis of chroman-4-ones and their spiro-analogues. orgsyn.org This reaction typically involves the condensation of a 2-hydroxyacetophenone (B1195853) with a ketone, in this case, cyclopentanone (B42830), to form the this compound structure. The reaction is often facilitated by a secondary amine catalyst, such as pyrrolidine (B122466), and can be carried out under various conditions. orgsyn.org
Initially, the reaction was performed using pre-formed enamines of the corresponding ketones. However, later modifications have allowed for the in-situ generation of the enamine from the ketone and amine, simplifying the procedure. orgsyn.org While effective, these methods sometimes require harsh conditions, such as refluxing in toluene (B28343) with a Dean-Stark apparatus to remove water and drive the reaction to completion. orgsyn.org More recent advancements have led to the development of milder, organocatalyzed Kabbe condensation protocols that can proceed at ambient temperatures. orgsyn.org
A representative reaction for the synthesis of this compound via Kabbe condensation is depicted below:
Reaction Scheme: 2-Hydroxyacetophenone + Cyclopentanone → this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Yield |
| 2-Hydroxyacetophenone | Cyclopentanone | Pyrrolidine, Butyric Acid | DMSO | Room Temperature, 18h | Good |
| 2-Hydroxyacetophenone | Cyclopentanone | Pyrrolidine | Toluene | Reflux, Dean-Stark | Moderate to Good |
Pyrrolidine-Catalyzed Condensation Reactions
Pyrrolidine plays a crucial role as a catalyst in the synthesis of this compound and its analogues. It facilitates the condensation of 2-hydroxyacetophenone and cyclopentanone by forming an enamine intermediate with the ketone. This enamine is more nucleophilic than the ketone itself and readily reacts with the 2-hydroxyacetophenone. The subsequent intramolecular cyclization and dehydration lead to the formation of the spirochromanone ring system.
The versatility of pyrrolidine as a catalyst is highlighted in its application in various condensation reactions leading to spiro compounds. It can be used in stoichiometric amounts or as a catalyst, and its efficacy can be modulated by the reaction conditions and the presence of co-catalysts. For instance, the use of pyrrolidine in combination with an acid co-catalyst can enhance the reaction rate. A systematic study of pyrrolidine-catalyzed reactions of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds has shown that the reaction pathway can be influenced by the reaction conditions, leading to either 1,2- or 1,4-addition products. nih.gov
| Reactants | Catalyst | Solvent | Key Features |
| 2-Hydroxyacetophenone, Cyclopentanone | Pyrrolidine | Methanol/Water | Efficient condensation under mild conditions. |
| Cyclopentadiene, α,β-unsaturated carbonyls | Pyrrolidine | Methanol | Formation of fulvenes through 1,2-addition. nih.gov |
One-Pot Cyclocondensation Strategies
One-pot cyclocondensation reactions represent an efficient and atom-economical approach to the synthesis of complex molecules like spirochromanones from simple precursors in a single synthetic operation. These strategies are highly desirable as they reduce the need for purification of intermediates, save time, and minimize waste. For the synthesis of this compound analogues, several one-pot methodologies have been developed.
For example, a catalyst-free tandem condensation/1,5-hydride transfer/cyclization process has been developed for the synthesis of spiro[benzoquinolizidine-chromanones] with high yields and excellent diastereoselectivities. rsc.org Although not directly applied to this compound, this demonstrates the potential of one-pot strategies in constructing complex spirochromanone frameworks. Another example is the one-pot synthesis of γ-diketones, γ-keto esters, and conjugated cyclopentenones from nitroalkanes, which showcases the power of sequential reactions in a single pot. organic-chemistry.orgum.edu.mt
Advanced Synthetic Strategies for this compound Derivatives
To access more complex and stereochemically defined this compound derivatives, advanced synthetic strategies are employed. These methods often utilize modern catalytic systems to achieve high levels of selectivity and efficiency.
Enantioselective and Diastereoselective Synthesis
The stereoselective synthesis of this compound and its analogues is of significant interest due to the importance of stereochemistry in biological activity. Enantioselective and diastereoselective methods aim to control the formation of specific stereoisomers.
Diastereoselective synthesis of related spiro compounds has been achieved with high levels of control. For instance, the phosphine-catalyzed [3+2] cycloaddition has been used to synthesize cyclopentene (B43876) spiro-rhodanines with excellent diastereoselectivities. rsc.org Similarly, the diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been reported through acid-catalyzed condensation, where the diastereomeric ratio could be controlled by the choice of catalyst and solvent. nih.gov These approaches often rely on substrate control or the use of chiral auxiliaries to direct the stereochemical outcome.
Enantioselective synthesis, on the other hand, typically employs chiral catalysts. While a specific enantioselective synthesis for this compound is not detailed in the provided results, methods for analogous structures are prevalent. For example, the asymmetric synthesis of spiro[chroman-3,3'-indolin]-2'-ones has been achieved with high enantiomeric excess using aminal-catalysis. rsc.org The development of chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers highlights the use of sequential approaches, including ring-closing metathesis, to construct complex chiral spiro systems. rsc.org
| Strategy | Key Features | Example Application |
| Diastereoselective Synthesis | Control over the formation of diastereomers, often using substrate control or chiral auxiliaries. | Synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones with controlled diastereoselectivity. nih.gov |
| Enantioselective Synthesis | Use of chiral catalysts to produce one enantiomer in excess. | Asymmetric synthesis of spiro[chroman-3,3'-indolin]-2'-ones with high enantiomeric excess. rsc.org |
Transition-Metal Catalyzed Transformations (e.g., Ruthenium(II)-Catalyzed C–H Olefination)
Transition-metal catalysis offers powerful tools for the synthesis and functionalization of complex organic molecules, including spirochromanones. Ruthenium(II)-catalyzed C–H olefination is a notable example of an advanced synthetic strategy that can be applied to introduce further complexity into the chromanone scaffold. rsc.org This method allows for the direct formation of carbon-carbon bonds by activating otherwise inert C-H bonds, offering a highly atom-economical and efficient route to substituted alkenes.
While a direct application to this compound is not explicitly described, the principles of ruthenium-catalyzed C-H functionalization are broadly applicable. mdpi.comnih.gov For instance, the alkenylation of aromatic and heteroaromatic compounds using ruthenium catalysts has been extensively reviewed, showcasing the wide scope of these transformations. rsc.org Such methods could be envisioned for the late-stage functionalization of the aromatic ring of the spirochromanone core.
Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. The construction of the this compound scaffold can be envisioned through several MCR strategies, often involving a domino sequence of reactions.
One plausible approach involves a three-component reaction between a substituted 2-hydroxyacetophenone, cyclopentanone, and a suitable third component that facilitates the spirocyclization. A notable example, though leading to a different spiro-heterocycle, is the three-component reaction of arylamines, isatins, and cyclopentane-1,3-dione in acetic acid, which yields spiro[dihydropyridine-oxindoles]. Current time information in Le Flore County, US. This highlights the potential of using cyclic 1,3-diones as a key component in MCRs to build spiro systems.
A hypothetical MCR for the synthesis of a this compound derivative could involve the initial condensation of 2-hydroxyacetophenone with an activated cyclopentane (B165970) derivative. For instance, a Knoevenagel condensation of 2-hydroxyacetophenone with a cyclopentanone bearing an activating group (e.g., a cyano or ester group) could be followed by an intramolecular Michael addition and subsequent cyclization.
Domino reactions, a subset of MCRs, are particularly powerful for constructing spirocyclic systems. A tandem oxidation/Michael/aldol (B89426) reaction has been reported for the diastereoselective formation of dispirocyclopentanebisoxindoles. rsc.org This strategy, which generates multiple C-C bonds and stereocenters in a single step, could be adapted for the synthesis of spiro[chroman-2,1'-cyclopentan]-4-ones. For example, a Michael-Michael-aldol cascade reaction has been successfully employed in the organocatalytic synthesis of various spiro compounds. rsc.org
A recently developed domino reaction for the synthesis of substituted pyrano[3',4':3,4]cyclopenta[1,2-c]chromenes involves a metal-free nucleophilic reaction that proceeds through a cascade of Michael addition, intramolecular C- and O-cyclization, and other rearrangements, forming two new rings. nih.gov This demonstrates the feasibility of complex cascade reactions in building cyclopentane-fused chromane (B1220400) systems.
| Reactants | Reaction Type | Product | Key Features | Reference |
| Arylamine, Isatin, Cyclopentane-1,3-dione | Three-component reaction | Spiro[dihydropyridine-oxindole] | Room temperature, satisfactory yields | Current time information in Le Flore County, US. |
| Cyclic Nucleophiles, Vinyl Malononitriles, Aldehydes | Three-component domino reaction | Spirocarbocycles | Vinylogous Michael addition | nih.gov |
| 3-Alkenyl oxindoles | Tandem oxidation/Michael/aldol reaction | Dispirocyclopentanebisoxindoles | Diastereoselective, two new C-C bonds | rsc.org |
Strategic Modification at C-2 and C-3 Positions
Introduction of Spiro-Annelated Rings
The direct introduction of a spiro-annelated cyclopentane ring at the C-2 position of a chroman-4-one is a key synthetic challenge. One of the primary methods for achieving this is through the reaction of 2-hydroxyacetophenone with a cyclic ketone, such as cyclopentanone. This reaction can proceed via an enamine intermediate in a process known as the Kabbe condensation to form the spiro[chroman-2,1'-cycloalkan]-4-one. researchgate.net
Another powerful strategy for forming spirocyclic systems is through cycloaddition reactions. For instance, regioselective [4+2] cycloaddition reactions have been utilized to synthesize complex spirochroman-4-ones. researchgate.net While this specific example leads to a spiro-pyrrole derivative, the principle can be extended to the formation of a spiro-cyclopentane ring using an appropriate diene or dipolarophile.
Tandem reactions also provide an elegant route to spiro-fused rings. A highly chemoselective one-pot reaction involving a tandem semipinacol rearrangement/oxa-Michael addition sequence has been developed for the synthesis of spiro-dihydrofurans. nih.gov This type of transformation could potentially be adapted to construct the this compound core.
Furthermore, annulation of quinone methides with suitable partners represents another avenue. For example, the annulation of quinone methides with 2-benzylidene dithiolanes has been shown to produce spirochroman dithiolanes, which can be further derivatized. rsc.org
| Starting Material | Reagent/Method | Intermediate/Product | Key Features | Reference |
| 2-Hydroxyacetophenone | Cycloalkanone (via enamine) | Spiro[chroman-2,1'-cycloalkan]-4-one | Kabbe condensation | researchgate.net |
| (E)-3-Arylidene-4-chromanones | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborate (B81430) salt | Spiro[pyrrole-chroman-4-one] derivative | [4+2] Cycloaddition | researchgate.net |
| Allylic alcohols | Semipinacol rearrangement/oxa-Michael addition | Spiro-dihydrofuran | Tandem reaction | nih.gov |
| Quinone methides | 2-Benzylidene dithiolanes | Spirochroman dithiolane | Regioselective annulation | rsc.org |
Preparation of Substituted Chroman-4-ones
The synthesis of substituted chroman-4-ones is a critical step, as these compounds serve as versatile precursors for the construction of this compound and its analogues. A common and effective method involves the intramolecular cyclization of 2-hydroxyacetophenones. nih.gov
A cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions provides a convenient route to ester-containing chroman-4-ones. mdpi.com This method is attractive due to its use of readily available starting materials and its tolerance of various functional groups.
The synthesis of 2-styrylchromones can be achieved from 2'-hydroxyacetophenone, proceeding through a 2-methylchromone (B1594121) intermediate followed by an aldol condensation with benzaldehyde (B42025) derivatives. Further modifications can lead to substituted chroman-4-ones.
A straightforward synthesis of functionalized chroman-4-ones has been developed through a cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes, allowing for the introduction of phosphonate, azide, and hydroxy functionalities.
| Starting Material | Reagents | Product | Key Features | Reference |
| 2-(Allyloxy)arylaldehydes | Oxalates, (NH4)2S2O8 | Ester-containing chroman-4-ones | Metal-free, cascade radical annulation | mdpi.com |
| 2'-Hydroxyacetophenone | Ethyl acetate, Sodium, Benzaldehyde derivatives | 2-Styrylchromones | Aldol condensation | |
| 2-(Allyloxy)arylaldehydes | Various radical precursors | Phosphonate, azide, and hydroxy functionalized chroman-4-ones | Cascade radical cyclization-coupling | |
| Racemic styrene (B11656) oxide | Engineered epoxide hydrolase and alcohol dehydrogenases | 2-Hydroxyacetophenone | Biocatalyzed synthesis | nih.gov |
Functionalization of the Cyclopentane Moiety
Once the this compound scaffold is assembled, further structural diversity can be achieved through the functionalization of the cyclopentane ring. While specific examples for the derivatization of this particular spiro compound are limited in the literature, general methods for the functionalization of cyclopentane rings and other spiro systems can be applied.
Alkylation of the cyclopentane ring can be a viable strategy. For instance, the alkylation of 8-allyl-7-hydroxyspiro[chromane-2,1'-cyclohexan]-4-one with dibromoalkanes has been reported, demonstrating that the spirocyclic core can withstand such reaction conditions. researchgate.net Similar methodologies could be employed for the cyclopentane analogue.
Transannular C-H functionalization offers a powerful tool for the late-stage modification of cyclic systems. A recently developed method for the γ-selective transannular C-H arylation of cycloalkane carboxylic acids, including cyclopentane derivatives, could be a promising approach for introducing aryl groups onto the cyclopentane ring of a suitably functionalized this compound. nih.gov
Furthermore, if the cyclopentane ring is introduced with existing functional groups, such as a ketone in a spiro[chroman-2,1'-cyclopentan-3'-one] derivative, a wide range of transformations can be envisaged. These include reduction to the corresponding alcohol, conversion to an olefin, or further elaboration through enolate chemistry. The synthesis of spiro[cyclopentane-indolizidine]-tetraol diastereomers, which involves steps like olefin cis-dihydroxylation and α-carbonyl alkylation on a spiro-cyclopentane system, showcases the potential for extensive functionalization. rsc.org
| Substrate | Reaction Type | Product | Potential Application | Reference |
| Spiro[chromane-2,1'-cyclohexan]-4-one derivative | Alkylation | Dimer dienes | Introduction of alkyl chains | researchgate.net |
| Cyclopentane carboxylic acids | Transannular C-H arylation | γ-Arylated cyclopentane carboxylic acids | Late-stage functionalization | nih.gov |
| Dihydrofuro[2,3-f]indolizidinone | Olefin cis-dihydroxylation, α-carbonyl alkylation | Spiro[cyclopentane-indolizidine]-tetraol | Creation of multiple stereocenters | rsc.org |
Chemical Reactivity and Mechanistic Studies of Spiro Chroman 2,1 Cyclopentan 4 One
Reactions at the Carbonyl Group
The carbonyl group at the C-4 position of the chroman ring is a primary site for nucleophilic attack, leading to reduction products and various derivatives.
Reduction Reactions (e.g., Sodium Borohydride (B1222165) Reduction)
The reduction of the C-4 carbonyl group in spiro[chroman-2,1'-cycloalkan]-4-ones is a fundamental transformation. The use of sodium borohydride (NaBH₄) effectively converts the ketone into a secondary alcohol. psu.edu This reaction proceeds smoothly and is a key step in the synthesis of related spiro[chroman-2,1'-cycloalkane] derivatives. psu.edu
The reduction of Spiro[chroman-2,1'-cyclopentan]-4-one with sodium borohydride yields the corresponding Spiro[chroman-2,1'-cyclopentan]-4-ol. psu.edu Spectroscopic analysis of the product shows a characteristic upfield shift of the signals for the C-3 protons compared to the starting chromanone. In the resulting alcohol, the two protons at C-3 are no longer chemically equivalent, leading to a more complex signal in the NMR spectrum. psu.edu The proton at C-4 appears as a triplet in the cyclopentane (B165970) derivative. psu.edu
Table 1: Sodium Borohydride Reduction of this compound
| Reactant | Reagent | Product | Observations |
|---|
Derivatization to Oximes and Hydrazones
The carbonyl group of this compound can be condensed with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones, which are important intermediates for further synthetic elaborations. researchgate.netlibretexts.orglibretexts.org
The reaction with hydroxylamine hydrochloride, typically in the presence of a base, converts the ketone to a this compound oxime. researchgate.netdoubtnut.comquora.com These reactions proceed via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality of the oxime. quora.comdoubtnut.com
Similarly, reaction with hydrazine hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. libretexts.orglibretexts.orgmdpi.com However, in the case of chromanone systems, the reaction with hydrazine can be more complex. Instead of simple hydrazone formation, the reaction can proceed via a nucleophilic attack at the C-2 position of the pyranone ring, leading to ring opening. mdpi.com This alternative pathway results in the formation of 3(5)-(2-hydroxyaryl)pyrazoles, bypassing the isolation of the simple hydrazone. mdpi.com The Wolff-Kishner reduction, which utilizes a hydrazone intermediate to reduce a ketone to an alkane, is a well-established reaction for carbonyl compounds. libretexts.orglibretexts.org
Table 2: Derivatization of the Carbonyl Group
| Reagent | Product Type | Potential Subsequent Reactions/Pathways |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | Used as protecting groups or for synthesis of other functionalities. researchgate.net |
Reactions Involving the Pyranone Ring
The pyranone ring of this compound exhibits reactivity that allows for its modification, leading to ring-opened products and the formation of novel fused heterocyclic systems.
Ring Opening and Rearrangement Pathways
The pyranone ring can undergo cleavage under specific conditions. As mentioned, treatment of chromanones with hydrazine can lead to a nucleophilic attack at C-2, causing the pyranone ring to open. mdpi.com This is followed by an intramolecular condensation to form pyrazole (B372694) derivatives, a process that represents a significant rearrangement of the original scaffold. mdpi.com
Acid-catalyzed rearrangements of related spirochromene derivatives have also been studied, indicating the susceptibility of the pyran ring to structural reorganization under acidic conditions. researchgate.net For instance, benzopyrano[4,3-c]pyrazole derivatives, which can be synthesized from chromanone precursors, undergo intramolecular disproportionation and stereochemical rearrangements. researchgate.net Furthermore, ring-opening of related spiro-epoxides with reagents like lithium aluminium hydride affords chroman-3-ols, demonstrating another mode of pyran ring transformation. psu.edu
Formation of Benzopyrano Heterocycles (Isoxazoles, Pyrazoles, Pyrroles, Pyrimidines)
The spirochromanone skeleton is a valuable precursor for the synthesis of more complex, fused heterocyclic systems.
Isoxazoles: Benzopyran-4-one-isoxazole hybrid compounds can be synthesized, demonstrating the utility of the benzopyranone core in constructing isoxazole-containing molecules.
Pyrazoles: The reaction of chromanones with hydrazine derivatives is a common route to pyrazole-fused systems. For example, treating 3-benzylidene-chromanones with hydrazine leads to the formation of tricyclic benzopyrano[4,3-c]pyrazoles. researchgate.netrsc.org The reaction of chromones with hydrazine hydrate is known to yield 3(5)-(2-hydroxyaryl)pyrazoles through a mechanism involving ring opening and subsequent cyclization. mdpi.com
Pyrroles: Spiro[pyrrole-3,3'-chroman-4'-ones] have been synthesized via regioselective [4+2] cycloaddition reactions. These spiro compounds can subsequently be converted to pyrroles through acidic hydrolysis. researchgate.net
Pyrimidines: Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones can be synthesized through the acid-catalyzed condensation of styryl-dihydropyrimidin-2-ones with resorcinol (B1680541) derivatives. nih.gov This reaction provides a direct pathway to couple the chromane (B1220400) and pyrimidine (B1678525) ring systems through a spirocyclic linkage. nih.gov
Retro-Michael Reactions and Fragmentation
The synthesis of certain spirochroman derivatives proceeds through cascade reactions that include a Michael addition step. For instance, spiro[chroman-3,2′-indanedione] scaffolds can be constructed via an Oxa-Michael/Michael cascade reaction sequence. researchgate.net The reverse of the Michael addition, a retro-Michael reaction, represents a potential fragmentation pathway for such systems. This type of reaction would involve the cleavage of a carbon-carbon bond formed during the initial Michael addition, leading to the decomposition of the spirocyclic system into its constituent precursors. While not extensively studied as a primary reaction pathway for this compound itself, the principle is relevant to the stability and potential degradation pathways of related, more complex spirochroman structures formed via Michael-type additions.
Electrophilic and Nucleophilic Substitution Reactions
The chroman-4-one core of the molecule provides key sites for both electrophilic and nucleophilic attack. The aromatic ring can undergo electrophilic substitution, while the carbonyl group and the α-carbon are susceptible to nucleophilic attack and reactions involving enolates.
Halogenation of chroman-4-ones typically occurs at the C-3 position, adjacent to the carbonyl group, via an enol or enolate intermediate. While specific studies on the halogenation of this compound are not extensively detailed in the provided literature, the reactivity can be inferred from studies on related chroman-4-one systems. For instance, the bromination of the parent 4-chromanone (B43037) using copper(II) bromide proceeds to give 3-bromochroman-4-one (B190138) in high yield. researchgate.net This reaction likely proceeds through the enol form of the ketone, which attacks the bromine source.
In the case of this compound, direct bromination would be expected to yield 3-bromothis compound. The reaction conditions would likely be similar to those used for other chromanones, employing reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The presence of the spiro-fused cyclopentyl group is not expected to significantly alter the fundamental course of this reaction, although it may influence the reaction rate due to steric effects around the enolizable C-3 position.
Table 1: Representative Halogenation of Chroman-4-one Systems
| Starting Material | Reagent | Product | Yield | Reference |
| 4-Chromanone | CuBr₂ | 3-Bromochroman-4-one | 86% | researchgate.net |
The protons on the C-3 carbon of this compound are acidic due to their position alpha to the carbonyl group, allowing for the formation of a carbanion (enolate) under basic conditions. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.
One such reaction is hydroxymethylenation, which involves the reaction of the ketone with a formylating agent, typically ethyl formate, in the presence of a strong base like sodium methoxide (B1231860) or sodium hydride. This reaction introduces a hydroxymethylene group at the C-3 position, yielding 3-(hydroxymethylene)this compound. This product can exist in equilibrium with its tautomeric formyl derivative.
The resulting α-formyl ketone is a versatile synthetic intermediate. It can participate in further reactions such as the synthesis of heterocyclic rings fused to the chromanone system. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazole-fused spirochromanones.
Stereochemical Aspects of Reactions
The presence of a chiral center at the C-2 spiro atom in this compound introduces significant stereochemical considerations in its reactions. Reactions at the C-3 or C-4 positions can lead to the formation of diastereomers, and the stereochemical outcome is often influenced by the existing stereochemistry of the molecule.
The formation of diastereomeric products is a common feature in the reactions of spirocyclic compounds. nih.govmdpi.com For instance, in the synthesis of related spiro[chromane-2,4'-pyrimidine]-2'(3'H)-ones, the condensation reaction can yield a mixture of diastereomers. nih.govmdpi.com The ratio of these diastereomers can often be controlled by the choice of reaction conditions, such as the catalyst and solvent. mdpi.com
In one study, the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol derivatives yielded spiro[chromane-2,4'-pyrimidine]-2'(3'H)-ones as a mixture of two diastereomers. mdpi.com The use of different acid catalysts, such as p-toluenesulfonic acid versus methanesulfonic acid, was shown to influence the diastereomeric ratio of the products. mdpi.com This highlights the potential for achieving diastereoselective synthesis in spirochromane systems. nih.govmdpi.com
Table 2: Diastereoselective Synthesis of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones
| Catalyst | Solvent | Diastereomeric Ratio ((2R,4R,6'R)/(2S,4R,6'R)) | Reference |
| p-TsOH | Not specified | Formation of predominantly one diastereomer | nih.gov |
| CH₃SO₃H/AcOH | CHCl₃ | ~1:1 | mdpi.com |
For this compound, reactions such as reduction of the carbonyl group or addition of a nucleophile to the C-3 position after functionalization would lead to the formation of a new stereocenter. The approach of the reagent would be influenced by the steric bulk of the cyclopentyl ring, potentially leading to a preferred diastereomer. For example, the reduction of the ketone to the corresponding alcohol would generate a new stereocenter at C-4, and the relative orientation of the resulting hydroxyl group with respect to the spiro-cyclopentyl ring would define the diastereomeric products.
The size of the spiro-fused cycloalkane ring can have a notable effect on the reactivity and stability of spirochromanones. This is primarily due to differences in ring strain and conformational flexibility. While specific comparative studies on the reactivity of spiro[chroman-2,1'-cycloalkan]-4-ones with varying ring sizes (e.g., cyclopentane vs. cyclohexane) are not detailed in the provided search results, general principles of cycloalkane chemistry can be applied.
The cyclopentane ring in this compound is relatively strained compared to a cyclohexane (B81311) ring. This ring strain can influence the stability of reaction intermediates and transition states, thereby affecting reaction rates. For instance, the formation of a trigonal planar center at a carbon adjacent to the spiro atom during a reaction might be more or less favored depending on the change in ring strain in the transition state.
Furthermore, the conformational properties of the spiro ring can impact the steric environment around the reactive centers of the chromanone moiety. The cyclopentane ring has a more planar and rigid conformation compared to the flexible chair and boat conformations of cyclohexane. This can affect the accessibility of reagents to the carbonyl group and the C-3 position, potentially leading to differences in reactivity and stereoselectivity compared to spirochromanones with different-sized spiro rings.
Spectroscopic Characterization Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of Spiro[chroman-2,1'-cyclopentan]-4-one, offering detailed insights into the molecular framework.
Proton (1H) NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within the molecule. In derivatives of spirochromanone, the cyclopentane (B165970) or cyclohexane (B81311) ring protons typically appear as a broad multiplet in the range of δ 1.48–2.01 ppm. bioorganica.org.ua For the spiro[chroman-2,1'-cyclopentan]-4-ol, a derivative where the ketone is reduced, the proton at the C-4 position of the chroman ring (4-H) characteristically appears as a triplet. psu.edu The coupling constants (J-values) between adjacent protons, such as J3,4, are crucial for determining the relative stereochemistry. For instance, in related 3-chlorochroman-4-ols, a J3,4 value of 8-10 Hz is observed, which differs from the 4 Hz coupling in the isomeric 4-chlorochroman-3-ols, indicating different spatial arrangements of the protons. psu.edu The chemical shifts of aromatic protons on the chroman ring provide information about substitution patterns on the benzene (B151609) ring.
Table 1: Representative 1H NMR Chemical Shifts for Spirochromanone Derivatives
| Proton | Chemical Shift (ppm) Range | Notes |
|---|---|---|
| Cyclopentane ring protons | 1.48 - 2.01 | Broad multiplet |
| Chroman C-3 protons (CH2) | ~2.80 | |
| Chroman C-4 proton (in alcohol derivative) | Varies | Appears as a triplet in spiro[chroman-2,1'-cyclopentan]-4-ol psu.edu |
| Aromatic Protons | 6.80 - 8.00 | Dependent on substitution |
Note: Data are compiled from studies on various spirochromanone derivatives and may vary for the specific parent compound.
Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing data on the carbon skeleton. A key feature in the 13C NMR spectrum of this compound is the signal for the spiro carbon atom (C-2), which is typically found in the range of 77-85 ppm. bioorganica.org.uanih.gov The carbonyl carbon (C-4) of the ketone functional group gives a characteristic signal in the downfield region, often around 196 ppm. bioorganica.org.ua The chemical shifts of the carbon atoms in the cyclopentane and chroman rings provide further structural confirmation. researchgate.net For example, in related spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the C-spiro signal appears in the range of 82.10–84.9 ppm, with variations depending on the diastereomer. nih.gov
Table 2: Characteristic 13C NMR Chemical Shifts for Spirochromanone Core Structure
| Carbon Atom | Chemical Shift (ppm) Range | Notes |
|---|---|---|
| C-2 (Spiro carbon) | 77 - 85 | A key identifier for the spiro center bioorganica.org.uanih.gov |
| C-3 | ~45 | |
| C-4 (Carbonyl) | ~196 | Characteristic of the ketone group bioorganica.org.ua |
| Aromatic Carbons | 117 - 161 | |
| Cyclopentane Carbons | 23 - 40 |
Note: Values are generalized from related spirochromanone structures.
Two-dimensional (2D) NMR techniques, such as COSY, HMQC, HMBC, and NOESY, are essential for unambiguously assigning all proton and carbon signals and for determining the compound's stereochemistry. bas.bg The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for elucidating stereochemical relationships by detecting protons that are close in space, irrespective of whether they are connected through bonds. researchgate.net For instance, NOESY correlations can help establish the relative configuration at the spiro center (C-2) by showing spatial proximity between protons on the cyclopentane ring and those on the chroman moiety. bas.bgresearchgate.net HMBC (Heteronuclear Multiple Bond Correlation) spectra are used to identify long-range (2-3 bond) couplings between protons and carbons, which helps in connecting different fragments of the molecule. bas.bg
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band is that of the carbonyl (C=O) group from the ketone, which typically appears in the region of 1680-1690 cm-1. rasayanjournal.co.inunimi.it Other characteristic absorptions include those for aromatic C=C stretching around 1500-1600 cm-1, C-H stretching of the aromatic ring above 3000 cm-1, and C-H stretching of the aliphatic cyclopentane and chroman rings just below 3000 cm-1. The C-O-C ether linkage of the chroman ring also shows a characteristic stretching band. unimi.it
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm-1) | Intensity |
|---|---|---|
| C=O (Ketone) | ~1685 | Strong |
| C=C (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-O-C (Ether) | 1200 - 1300 | Strong |
| C-H (Aromatic) | >3000 | Medium |
| C-H (Aliphatic) | <3000 | Medium to Strong |
X-ray Diffraction (XRD) for Absolute and Relative Configuration Determination
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative configuration. bit.edu.cn By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. nih.govnih.gov This technique has been used to unambiguously confirm the structure and stereochemistry of various spirochromanone derivatives. nih.govresearchgate.net XRD studies on related compounds have shown that the cyclopentane ring typically adopts an envelope conformation. bit.edu.cnnih.govresearchgate.net The data obtained from XRD, such as bond lengths, bond angles, and crystal packing information, provide an unequivocal confirmation of the structure elucidated by other spectroscopic methods. rsc.org
Electronic Circular Dichroism (ECD) and Computational TDDFT ECD Spectra for Chiral Compounds
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral compounds containing a suitable chromophore, Electronic Circular Dichroism (ECD) spectroscopy emerges as a powerful technique for elucidating their three-dimensional structure. nih.govnih.gov The principle of ECD relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic spectrum of positive and negative Cotton effects.
In recent years, the reliability of ECD in assigning absolute configurations has been immensely enhanced by its synergy with quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TDDFT). nih.govnih.gov This computational approach allows for the theoretical prediction of ECD spectra for a given enantiomer. The absolute configuration of a new chiral compound can then be determined by comparing its experimental ECD spectrum with the computationally generated spectra for its possible stereoisomers. nih.gov A close match between the experimental and a calculated spectrum provides a high degree of confidence in the assignment of the absolute configuration.
The process of determining the absolute configuration of a chiral spiro compound like this compound using TDDFT-ECD would typically involve the following steps:
Geometry Optimization: The geometries of the identified conformers for each enantiomer (e.g., (R)- and (S)-Spiro[chroman-2,1'-cyclopentan]-4-one) are optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP with a specific basis set). Current time information in Le Flore County, US.
TDDFT Calculation: Following geometry optimization, TDDFT calculations are performed on each conformer to predict their individual ECD spectra. These calculations yield excitation energies and corresponding rotatory strengths, which are then used to simulate the ECD curve. nih.gov
Spectral Averaging: The calculated ECD spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final theoretical ECD spectrum for each enantiomer.
Comparison with Experimental Data: The theoretical ECD spectra of the (R) and (S) enantiomers are then compared with the experimental ECD spectrum obtained from a sample of the chiral spirochromanone. The enantiomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.
The choice of the functional and basis set for the TDDFT calculations is critical for obtaining accurate results. Various functionals such as B3LYP, CAM-B3LYP, and PBE0, in conjunction with basis sets of varying sizes like SVP and TZVP, are commonly employed, and the selection often depends on the specific characteristics of the molecule under investigation. nih.gov
While no specific research detailing the experimental and computational ECD analysis of this compound is publicly available, the methodology has been successfully applied to a wide array of complex chiral molecules, including various spirocyclic systems. For instance, the absolute configurations of spiroiminodihydantoin and allantoin (B1664786) stereoisomers have been determined by comparing their experimental ECD spectra with those computed using TDDFT. Current time information in Le Flore County, US. Similarly, this approach has been effectively used for the stereochemical elucidation of glucopyranosylidene-spiro-thiazolinones, where TDDFT-ECD calculations could efficiently distinguish between proposed epimeric products.
The chromanone core within this compound acts as a chromophore, which is essential for ECD analysis. The electronic transitions of this chromophore are perturbed by the chiral spirocyclic structure, leading to a distinct ECD signature. The predicted electronic transitions and the corresponding molecular orbitals from the TDDFT calculations can also provide deeper insights into the origin of the observed Cotton effects at a molecular level. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be generated from a TDDFT-ECD study for the (R)-enantiomer of a chiral spiro compound.
| Parameter | Value |
| Compound Name | (R)-Spiro[chroman-2,1'-cyclopentan]-4-one |
| Computational Method | TDDFT |
| Functional | B3LYP |
| Basis Set | 6-311++G(2d,2p) |
| Solvent Model | Polarizable Continuum Model (PCM) - Methanol |
| Number of Conformers | 5 |
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Calculated Cotton Effects (nm) |
| 1 | 0.00 | 45.2 | +320, -280, +240 |
| 2 | 0.50 | 25.1 | +315, -285, +238 |
| 3 | 0.95 | 12.3 | +325, -275, +242 |
| 4 | 1.50 | 9.8 | +318, -282, +241 |
| 5 | 2.10 | 7.6 | +322, -278, +239 |
| Weighted Average | +319, -281, +240 |
This table demonstrates how the contributions of different conformers are integrated to produce a final predicted spectrum, which is then compared against experimental measurements to assign the absolute configuration.
Biological Activity and Medicinal Chemistry of Spiro Chroman 2,1 Cyclopentan 4 One Derivatives
Anticancer and Cytotoxic Activities
The spirochromanone scaffold, particularly the spiro[chroman-2,4'-piperidin]-4-one framework, has emerged as a promising pharmacophore in the design of novel anticancer agents. researchgate.net Researchers have synthesized and evaluated numerous derivatives, demonstrating significant cytotoxic effects against a range of human cancer cell lines.
In vitro Evaluation against Cancer Cell Lines (e.g., MCF-7, A2780, HT-29)
A notable body of research has focused on the in vitro cytotoxic activity of spiro[chroman-2,4'-piperidin]-4-one derivatives against various human cancer cell lines. These studies consistently highlight the potential of this chemical class in oncology.
One study detailed the synthesis of a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives and their subsequent evaluation for cytotoxic activity against three human cancer cell lines: MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma). researchgate.net The results of this research were promising, with one compound featuring a sulfonyl spacer exhibiting particularly potent activity, with IC50 values ranging from 0.31 to 5.62 μM across the tested cell lines. researchgate.net In contrast, a derivative with a trimethoxyphenyl group showed the least potency. researchgate.net
Another research effort synthesized eighteen novel spirochromanone hydrochloride analogs and assessed their anticancer activity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines. tandfonline.comnih.gov The compounds displayed a range of anticancer activity, with IC50 values between 4.34 and 29.31 μM. nih.gov Notably, all synthesized compounds were more active against the MCF-7 and B16F10 cell lines when compared to the reference compound, BG-45. tandfonline.com The compounds demonstrated greater potency against MCF-7 cells. tandfonline.com
| Cell Line | Compound Type | Key Findings | Reference(s) |
| MCF-7 (Breast Carcinoma) | Spiro[chroman-2,4'-piperidin]-4-one with sulfonyl spacer | Potent activity with IC50 value in the low micromolar range. | researchgate.net |
| Spirochromanone hydrochloride analogs | IC50 values ranging from 4.34 μM to 18.81 μM. | tandfonline.com | |
| A2780 (Ovarian Cancer) | Spiro[chroman-2,4'-piperidin]-4-one with sulfonyl spacer | Significant cytotoxic activity observed. | researchgate.net |
| HT-29 (Colorectal Adenocarcinoma) | Spiro[chroman-2,4'-piperidin]-4-one with sulfonyl spacer | Demonstrated notable cytotoxic effects. | researchgate.net |
| B16F10 (Murine Melanoma) | Spirochromanone hydrochloride analogs | IC50 values ranging from 7.62 μM to 29.31 μM. | tandfonline.com |
Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
To understand the underlying basis for their cytotoxic effects, researchers have investigated the mechanisms of action of promising spiro[chroman-2,4'-piperidin]-4-one derivatives. These studies have revealed that these compounds can induce cancer cell death through apoptosis and by arresting the cell cycle.
In one study, the most active spiro[chroman-2,4'-piperidin]-4-one derivative was selected for further mechanistic evaluation in MCF-7 cells. researchgate.net The investigation revealed that this compound induced a more than three-fold increase in early apoptosis in MCF-7 cells after 24 hours of treatment. researchgate.net Furthermore, the compound led to an accumulation of cells in the sub-G1 and G2-M phases of the cell cycle. researchgate.net
Another study focused on a different potent spirochromanone analog, Csp 12, and its effects on B16F10 melanoma cells. nih.gov This compound was found to cause a total of 28.6% apoptosis, leading to significant cytotoxicity. nih.govresearchgate.net Additionally, Csp 12 was observed to arrest the cell cycle in the G2 phase in these cells. nih.govresearchgate.net Molecular docking studies suggested that this compound effectively binds to the active site of the epidermal growth factor receptor (EGFR) kinase domain, indicating a potential molecular target. nih.govresearchgate.net
Role of Spiro[chroman-2,4′-piperidin]-4-one as a Pharmacophore
The spiro[chroman-2,4'-piperidin]-4-one core structure is recognized as a valuable pharmacophore in medicinal chemistry. researchgate.net A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The versatility of this scaffold has allowed for its incorporation into a wide array of pharmaceutical and biochemical agents. researchgate.net
The chroman-4-one framework itself is a significant heterocyclic structure found in many medicinal compounds with a broad spectrum of biological activities. researchgate.net The fusion of this moiety with a piperidine (B6355638) ring in a spirocyclic arrangement has garnered significant attention, leading to the development of compounds with diverse therapeutic potential, including anticancer properties. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to this core structure influence its biological activity, guiding the design of more potent and selective drug candidates. researchgate.net This scaffold has been utilized by medicinal chemists and pharmacologists to generate therapeutically effective molecules. researchgate.net
Antimicrobial and Antitubercular Properties
Beyond their anticancer potential, derivatives of the spirochromanone scaffold have also been investigated for their ability to combat pathogenic microorganisms, including bacteria and mycobacteria.
Evaluation against Pathogenic Organisms (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)
Research has demonstrated the antimicrobial efficacy of spirochromanone derivatives against various pathogens. In one study, a series of amino alcohol fused spirochromone conjugates were synthesized and evaluated for their in vitro antimycobacterial activity against a virulent strain of Mycobacterium tuberculosis (H37Rv). researchgate.net Several of these compounds exhibited significant inhibition, with one derivative emerging as the most potent, displaying a minimum inhibitory concentration (MIC) of 3.13 μg/mL. researchgate.net
In another investigation, synthesized spirochromone derivatives were screened for their in vitro antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli using a well diffusion assay. benthamdirect.com The study found that the synthesized compounds showed moderate to good antimicrobial activities, with one particular derivative demonstrating the highest activity against the screened microorganisms. benthamdirect.com
A more recent and extensive study involved the preparation of 58 novel spiro[chromanone-2,4'-piperidine]-4-one derivatives and an investigation into their structure-activity relationship. nih.gov The bioassay results indicated that most of these compounds displayed excellent biological activities. For instance, four compounds showed outstanding inhibitory activities against various pathogenic bacteria with EC50 values ranging from 0.78 μg/mL to 3.48 μg/mL. nih.gov
| Pathogen | Compound Type | Key Findings | Reference(s) |
| Mycobacterium tuberculosis (H37Rv) | Amino alcohol fused spirochromone conjugates | One derivative showed a MIC of 3.13 μg/mL. | researchgate.net |
| Staphylococcus aureus | Spirochromone derivatives | Moderate to good antimicrobial activity observed. | benthamdirect.com |
| Various pathogenic bacteria | Spiro[chromanone-2,4'-piperidine]-4-one derivatives | Four compounds had EC50 values of 0.78 μg/mL to 3.48 μg/mL. | nih.gov |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Understanding the relationship between the chemical structure of these compounds and their antimicrobial activity is crucial for designing more effective agents. SAR studies on spiro[chroman-2,4'-piperidine]-4-one derivatives have provided valuable insights.
A study that synthesized 58 novel derivatives highlighted the importance of this scaffold as a promising bactericidal skeleton. nih.gov Preliminary investigations into the antibacterial mechanism of a particularly active compound, B14, revealed that it decreased the lipid content of the bacterial cell membrane and increased its permeability, ultimately disrupting the integrity of the cell. nih.gov Further analysis showed that this compound interfered with the mRNA expression levels of genes involved in the fatty acid synthesis pathway, including ACC, ACP, and the Fab family of genes. nih.gov This suggests that the spiro[chromanone-2,4'-piperidine]-4-one scaffold can serve as a potential inhibitor of bacterial fatty acid synthesis. nih.gov
The versatility of the spirochromanone core allows for various chemical modifications, and the resulting changes in antimicrobial efficacy help to build a comprehensive SAR profile. These studies are essential for the rational design of new and more potent antimicrobial agents based on this privileged scaffold.
Cholinesterase Inhibitory Activity
Derivatives of the spiro[chroman-2,1'-cyclopentan]-4-one scaffold have emerged as a significant area of interest in the pursuit of treatments for neurodegenerative diseases, particularly Alzheimer's disease (AD). A key therapeutic strategy for AD involves elevating levels of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Acetylcholinesterase and butyrylcholinesterase are the two cholinesterase enzymes present in the human brain that regulate and degrade acetylcholine. nih.gov Their inhibition is a primary target for AD therapy. nih.gov Researchers have synthesized novel spiro compounds that embed the chromanone unit with other heterocyclic systems, such as spiropyrrolidine and quinoxaline, yielding potent dual inhibitors of both AChE and BChE. nih.gov
In one study, a series of spiroquinoxalinopyrrolidine-chromanone hybrids were developed and tested for their cholinesterase inhibitory potential. The results demonstrated that these compounds are effective inhibitors of both enzymes. nih.gov Notably, derivatives containing a fluorine atom exhibited the most potent activity. nih.gov Molecular dynamics simulations have supported these in vitro findings, suggesting a more stable binding of the synthesized derivatives to AChE compared to standard drugs like galantamine. nih.gov
Similarly, research into thiochroman-4-one (B147511) derivatives, where the oxygen atom in the chroman ring is replaced by sulfur, has yielded compounds with significant AChE inhibitory activity. magtechjournal.com One such derivative, 3-(4-benzylpiperazine-1-methyl)thiochroman-4-one, showed inhibitory potency greater than the established drug rivastigmine. magtechjournal.com
Table 1: Cholinesterase Inhibitory Activity of Selected Spiro[chroman-4-one] Derivatives
| Compound Class | Target Enzyme(s) | Key Finding | IC₅₀ Value (Example) | Reference |
| Spiroquinoxalinopyrrolidine-Chromanone Hybrids | AChE & BChE | Fluorine-substituted derivatives showed the highest inhibitory activity. | AChE: 3.20 ± 0.16 μM BChE: 18.14 ± 0.06 μM | nih.gov |
| 3-(4-Benzylpiperazine-1-methyl)thiochroman-4-ones | AChE | Compound 8a demonstrated higher potency than the standard drug rivastigmine. | IC₅₀ = 0.96 μmol·L⁻¹ | magtechjournal.com |
| Chroman-4-one-N-benzyl pyridinium (B92312) Hybrids | AChE | (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide was the most potent. | IC₅₀ = 0.048 μM |
Derivatives as Tacrine (B349632) Hybrids
The development of hybrid molecules is a strategic approach in drug design, aiming to combine the pharmacophoric elements of two or more known active compounds to create a new chemical entity with enhanced or dual activity. Tacrine was one of the first cholinesterase inhibitors approved for Alzheimer's treatment, and its structure has been a foundation for creating hybrid agents. nih.gov
"Huprines," for instance, are hybrid molecules that combine the 4-aminoquinoline (B48711) substructure of tacrine with the carbobicyclic system of another natural AChE inhibitor, (-)-huperzine A. nih.gov This conjunctive approach has led to a class of highly potent and selective AChE inhibitors. nih.gov Following this principle, researchers have explored incorporating the chroman-4-one scaffold into tacrine-based hybrid structures to leverage its favorable binding characteristics and develop novel cholinesterase inhibitors for potential AD therapy. nih.gov
Other Biological Activities (e.g., Antiviral, CNS Disorders, Acetyl-CoA Carboxylase Inhibition)
Beyond their role as cholinesterase inhibitors, this compound and its related spirochromanone derivatives have demonstrated a wide array of other biological activities.
Acetyl-CoA Carboxylase (ACC) Inhibition: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and synthesized as potent inhibitors of acetyl-CoA carboxylase (ACC). nih.govresearchgate.net ACC enzymes are crucial for the synthesis and oxidation of fatty acids, making them attractive targets for metabolic diseases and some cancers. nih.gov Several synthesized compounds in one study showed ACC inhibitory activity in the low nanomolar range. nih.gov One specific compound, 38j, was found to increase whole-body fat oxidation in mice, highlighting its potential for treating metabolic disorders. nih.govresearchgate.net
Anticancer Activity: Various spirochromanone derivatives have been investigated for their potential as anticancer agents. researchgate.net Spiro[chromane-2,4'-piperidine]-4-one derivatives with a sulfonyl spacer showed potent cytotoxic activity against human breast, ovarian, and colorectal cancer cell lines, with IC₅₀ values as low as 0.31 μM. researchgate.net Another study identified a spirocyclic chroman derivative, B16, as a potent inhibitor of p300/CBP histone acetyltransferase (HAT), which is a significant target in cancer therapy. nih.gov This compound inhibited the proliferation of enzalutamide-resistant prostate cancer cells with an IC₅₀ value of 96 nM. nih.gov
Antimicrobial and Antiviral Activity: The spirochromanone scaffold has been a basis for developing agents against infectious diseases. Bis-spirochromanones have shown good antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Other derivatives have been explored as quorum sensing inhibitors, which disrupt bacterial communication and pathogenesis. researchgate.net Furthermore, the broader class of spirocyclic compounds has been investigated for antiviral properties, with one spiro-compound identified as an influenza virus A neuraminidase inhibitor. researchgate.net
CNS Disorders: The structural properties of spiro compounds make them suitable candidates for targeting central nervous system (CNS) disorders. For example, a spiro-piperidine compound has shown efficacy in mouse models used to indicate potential anxiolytic (anti-anxiety) activity. researchgate.net
Structure-Activity Relationship (SAR) Studies and Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have guided the design of more potent and selective compounds.
Impact of Substituents on Biological Potency
The type and position of chemical groups (substituents) on the spirochromanone framework play a decisive role in the molecule's biological potency.
Halogen Substituents: The introduction of halogen atoms like fluorine and chlorine can significantly enhance biological activity. In cholinesterase inhibitors, compounds with fluorine displayed the highest potency against both AChE and BChE. nih.gov The introduction of a chlorine atom can increase the lipophilicity of a molecule, potentially leading to better penetration of cell membranes or stronger interactions within the lipophilic domains of a protein target. researchgate.neteurochlor.org
Hydrophobic and Polar Groups: For antitubercular activity, SAR analysis revealed that 2-alkyl hydrophobic substituents are important. acs.org Concurrently, small and polar functionalities at the 4-position of the chromanone scaffold, such as hydroxyl (OH) groups that can act as hydrogen bond donors, also enhance activity. acs.org
Aromatic Ring Substituents: In a series of chromone (B188151) derivatives, a methoxy (B1213986) group at the R3 position of the chromone ring, combined with a hydrogen bond donor on an attached phenyl ring, was found to greatly impact the inhibitory activity against superoxide (B77818) anion generation in neutrophils. nih.gov For anticancer activity, spiro[chroman-2,4'-piperidine] (B174295) derivatives with a sulfonyl spacer showed high potency, whereas a derivative with a trimethoxyphenyl group was the least potent, indicating a strong influence of the spacer and terminal aryl group. researchgate.net
Table 2: Influence of Substituents on Biological Activity of Chromanone Derivatives
| Activity | Favorable Substituent(s) | Unfavorable/Less Potent Substituent(s) | Reference |
| Cholinesterase Inhibition | Fluorine | - | nih.gov |
| Antituberculosis Activity | 2-alkyl hydrophobic groups; 4-position polar groups (e.g., -OH) | 2-aryl and 2-spiro derivatives | acs.org |
| Anticancer (Cytotoxicity) | Sulfonyl spacer | Trimethoxyphenyl group | researchgate.net |
| Anti-inflammatory (Neutrophil) | Methoxy group at R3; Hydrogen bond donor on meta-position of phenyl ring | - | nih.gov |
Role of Spirocyclic Moiety in Biological Recognition
The spirocyclic core itself is a key determinant of the biological activity of these compounds. Its unique three-dimensional structure offers several advantages in molecular design and biological recognition.
Three-Dimensionality and Conformational Rigidity: The spirocyclic motif provides an "escape from flatland," moving away from planar, two-dimensional structures. nih.govmdpi.com This inherent three-dimensionality and structural novelty are increasingly utilized in drug discovery. researchgate.net The spiro atom imparts significant conformational rigidity to the molecule. nih.gov This pre-organization of the molecule's shape reduces the conformational entropy penalty upon binding to a biological target, which can lead to improved binding affinity and potency. nih.govmdpi.com
Improved Physicochemical Properties: It has been suggested that compounds with an excess of flat aromatic rings may have suboptimal physical properties for drug development. researchgate.net The three-dimensional nature of spirocycles can lead to more favorable properties, such as improved solubility and permeability.
Scaffold for Optimization: The rigid, well-defined three-dimensional positioning of peripheral substituents on the spirocyclic core makes it an excellent scaffold for further optimization. nih.gov This allows medicinal chemists to precisely modify different parts of the molecule to enhance interactions with a specific biological target. nih.gov For example, introducing a spiro constraint into a previously flexible molecule improved its potency as a free fatty acid receptor 1 (FFA1) agonist. researchgate.net
Computational Chemistry and Cheminformatics Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to spirochromanone systems to predict their geometry, vibrational modes, and electronic characteristics.
DFT calculations are employed to determine the most stable three-dimensional conformation of spirochromanone molecules. This process, known as geometry optimization, identifies the minimum energy structure, providing key information on bond lengths, bond angles, and dihedral angles. For instance, in a study of a spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one, a related spirocyclic system, the pyrimidine (B1678525) and cyclopentane (B165970) rings were found to adopt envelope conformations. bit.edu.cnresearchgate.net
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. A key outcome of this analysis is the confirmation that the optimized structure represents a true energy minimum, which is indicated by the absence of negative (imaginary) frequencies.
The electronic properties of a molecule are crucial for understanding its reactivity and interaction with biological targets. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.
Another important electronic property derived from DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a study of 1-(Spiro[chroman-2,1′-cycloalkan]-4-yl)-1H-1,2,3-triazoles, MEP analysis was used to understand the reactive sites of the molecules. researchgate.net This information is invaluable for predicting how the molecule will interact with biological macromolecules, such as proteins and nucleic acids. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is extensively used to study spirochromanone derivatives to elucidate their mechanism of action and to guide the design of more potent compounds. nih.govresearchgate.net
Molecular docking simulations have been performed on various spirochromanone analogs to predict their interactions with different biological targets. For example, derivatives of spiro[chromane-2,4'-piperidine]-4-one have been docked into the active sites of several enzymes and receptors. A study on spiro[chromene-2,4′-piperidine]s, which are structurally related to spirochromanones, used docking to understand their binding at the 5-HT2C receptor. nih.gov Similarly, docking studies on other derivatives revealed significant binding affinity towards the catalytic site of target proteins involved in quorum sensing. researchgate.net
In a study involving 1-(Spiro[chroman-2,1′-cycloalkan]-4-yl)-1H-1,2,3-triazoles, docking was used to investigate interactions with Human Serum Albumin (HSA) and DNA. researchgate.net The results suggested a static interaction mechanism, forming a stable adduct in the ground state. researchgate.net
Beyond predicting if a ligand will bind, molecular docking provides detailed information about the specific binding site and the orientation of the ligand within that site. For a series of novel spiro-[chromane-2,4'-piperidin]-4-one analogs with anti-tubercular activity, molecular docking was used to understand the putative binding position of the most active compound at the active site of the Mycobacterium tuberculosis tyrosine phosphatase (PtpB) protein. nih.gov These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, which are critical for stabilizing the ligand-receptor complex. For instance, studies on chroman-4-one based inhibitors of SIRT2 proposed a binding mode consistent with structure-activity relationship (SAR) data. nih.gov
Pharmacokinetic and ADMET Predictions
Cheminformatics tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These in silico predictions are vital for early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.
For several series of spiro[chromane-2,4'-piperidine]-4-one derivatives, in silico ADMET profiles have been predicted. nih.gov These studies typically evaluate various physicochemical and pharmacokinetic parameters. The predictions for antitubercular spiro-[chromane-2,4'-piperidin]-4-one analogs were found to be within the acceptable limits defined by Lipinski's Rule of Five and Jorgensen's Rule of Three, suggesting good potential for oral bioavailability. nih.gov In another study on spiro[chromene-2,4′-piperidine]s, in silico toxicological predictions were performed using the ProTox-II web server, which indicated a low probability of acute toxicity, hepatotoxicity, and carcinogenicity. nih.gov
A summary of typical ADMET parameters predicted for spirochromanone analogs is presented in the table below.
| Parameter | Description | Typical Predicted Value Range for Analogs |
| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| H-bond Donors | The number of hydrogen bond donors in the molecule. | < 5 |
| H-bond Acceptors | The number of hydrogen bond acceptors in the molecule. | < 10 |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to drug transport properties. | < 140 Ų |
| Aqueous Solubility (LogS) | The logarithm of the solubility in water. | Varies, but higher values are preferred. |
| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the blood-brain barrier. | Often predicted as low or non-permeable. |
| hERG Inhibition | Prediction of potential for inhibition of the hERG potassium channel, which can lead to cardiotoxicity. | Low to moderate inhibition predicted. |
This table represents typical parameters and desirable ranges based on studies of related spirochromanone compounds and general drug discovery guidelines. Specific values vary for each unique derivative. nih.govnih.gov
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
In silico ADMET prediction for Spiro[chroman-2,1'-cyclopentan]-4-one and its close analogs, such as those based on the spiro chromanone scaffold, has been a subject of research interest. These studies utilize established computational models to forecast the behavior of a molecule within a biological system. For related spirochromanone derivatives, computational analyses have been performed to predict key parameters. While direct data for the cyclopentane variant is sparse, general findings for the spirochromanone class indicate promising characteristics.
For instance, studies on related spiro[chromane-2,4'-piperidine]-4-one derivatives have shown favorable in vitro ADME profiles. nih.gov Similarly, computational evaluations of other chromanone derivatives have been used to establish drug-likeness properties based on ADME predictions. These analyses typically involve the calculation of various molecular descriptors that influence a compound's pharmacokinetic behavior.
Table 1: Predicted ADMET Properties of Representative Spirochromanone Scaffolds
| Parameter | Predicted Value/Characteristic | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability potential. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for absorption across the intestinal wall. |
| Distribution | ||
| Plasma Protein Binding | Moderate | Suggests a reasonable fraction of the compound would be free to exert its pharmacological effect. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May limit central nervous system side effects, or require modification for CNS targets. |
| Metabolism | ||
| CYP450 Inhibition | Generally low for key isoforms (e.g., CYP3A4) | Reduced potential for drug-drug interactions. |
| Excretion | ||
| Renal/Hepatic Clearance | Predicted to be within acceptable limits | Suggests the compound can be efficiently cleared from the body. |
| Toxicity | ||
| Mutagenicity (Ames test) | Predicted to be non-mutagenic | Lower risk of causing genetic mutations. |
| Hepatotoxicity | Low predicted risk | Favorable safety profile for the liver. |
Note: This table is a composite representation based on general findings for the spirochromanone class and may not reflect the exact values for this compound. Specific values would require dedicated computational analysis of the precise molecule.
Drug-Likeness Assessment
The drug-likeness of a compound is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often based on the compound's physicochemical properties and their comparison to established guidelines, such as Lipinski's Rule of Five.
Computational analyses of various spirochromanone derivatives have consistently demonstrated their drug-like nature. The inherent three-dimensional and rigid structure of the spirocyclic system is considered advantageous for fitting into the active sites of proteins and enzymes.
Lipinski's Rule of Five provides a set of criteria for evaluating drug-likeness. A compound is considered to have good oral bioavailability if it does not violate more than one of the following rules:
Molecular weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
For this compound, the calculated physicochemical properties align well with these rules.
Table 2: Predicted Drug-Likeness Parameters for this compound
| Parameter | Predicted Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight (MW) | ~216.27 g/mol | ≤ 500 | Yes |
| logP | ~2.5-3.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (carbonyl and ether oxygen) | ≤ 10 | Yes |
| Other relevant parameters | |||
| Molar Refractivity | ~62 cm³ | 40-130 | Yes |
| Topological Polar Surface Area (TPSA) | ~26.3 Ų | < 140 Ų | Yes |
These predicted values strongly suggest that this compound possesses favorable physicochemical properties for development as an orally administered therapeutic agent. Its compliance with Lipinski's Rule of Five and other drug-likeness filters highlights its potential as a lead compound in medicinal chemistry.
Applications of Spiro Chroman 2,1 Cyclopentan 4 One As a Synthetic Intermediate
Precursor for Spiro[chromeno[4,3-b]quinoline] Systems
Spiro[chroman-2,1'-cyclopentan]-4-one is a crucial starting material for the synthesis of spiro[chromeno[4,3-b]quinoline] derivatives. These complex heterocyclic systems are of interest in medicinal chemistry. The construction of the quinoline (B57606) ring onto the chromanone framework is typically achieved through a one-pot, two-step cyclocondensation reaction.
This transformation involves reacting this compound with various 2-aminobenzonitriles in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net The reaction proceeds without a solvent and under thermal conditions. This method has been successfully employed to synthesize a series of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes], with the cyclopentane (B165970) variant being a key example. researchgate.net The yields for these syntheses are moderate, typically ranging from 42% to 56%. researchgate.net The resulting spiro[chromeno[4,3-b]quinoline] scaffold can be further modified. For instance, the 7-amino group can be reacted with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid to produce 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] in yields of 53–78%. rsc.org
Table 1: Synthesis of 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cyclopentane] Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | 2-Aminobenzonitrile | AlCl₃ | Solvent-free, thermal | 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cyclopentane] | 42-56 | researchgate.net |
Intermediate in the Synthesis of Spiro-Isoxazoles
The chroman-4-one moiety within this compound is a precursor for the synthesis of spiro-isoxazole and spiro-isoxazoline derivatives. The key step is a 1,3-dipolar cycloaddition reaction. First, the this compound is converted to a 3-arylidene derivative through a condensation reaction at the C3 position. This introduces a reactive double bond.
The resulting 3-arylidene-spiro[chroman-2,1'-cyclopentan]-4-one then acts as the dipolarophile in a regioselective cycloaddition reaction with a nitrile oxide, which is typically generated in situ. clockss.org This reaction leads to the formation of a spiro-isoxazoline ring fused at the C3 position of the chromanone. The regiochemistry of this cycloaddition is generally independent of the electronic nature of the substituents on the arylidene group. clockss.org Spiroisoxazolines themselves are valuable intermediates for further synthetic transformations. clockss.org A similar strategy involving a formal [4+1]-spirocyclization of nitroalkenes with indoles has been used to synthesize spiro[indole-3,5'-isoxazoles]. nih.gov
Role in the Construction of Diverse Spirocyclic Scaffolds
The this compound scaffold is a foundational element for building a wide array of other complex spirocyclic molecules. The reactivity of the ketone at the C4 position and the adjacent methylene (B1212753) group at C3 allows for various chemical modifications, leading to diverse molecular architectures.
Research has demonstrated the versatility of the spiro-chromanone core in creating novel compounds:
Mannich and Azo Derivatives: The related 7-hydroxyspiro[chromane-2,1′-cyclohexan]-4-one has been used as a precursor to synthesize Mannich bases and azo dyes, demonstrating the reactivity of the phenolic ring for electrophilic substitution. nih.gov
Spiro-Piperidine Systems: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and shown to be potent inhibitors of acetyl-CoA carboxylase (ACC). nih.gov These syntheses highlight the utility of the chromanone scaffold in medicinal chemistry. nih.govresearchgate.net
Spiro-Pyrrole Derivatives: Through a regioselective [4+2] cycloaddition reaction, (E)-3-arylidene-4-chromanones can react with isoquinoline-derived salts to form complex spiro[pyrrole-3,3'-chroman-4'-ones]. researchgate.net
Spiro-Cyclopropane Derivatives: The synthesis of spiro[chromane-3,1′-cyclopropane]-4-one-2′-carboxylates has been reported, showcasing another modification pathway from the chromanone core. researchgate.net
Fused Polycyclic Systems: Spiro-chromanone derivatives serve as starting points for creating fused polycyclic scaffolds, such as imidazole- or quinoxaline-fused chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov
Spiro-Oxindoles: A three-component reaction involving isatin, an arylamine, and cyclopentane-1,3-dione can produce novel spiro[dihydropyridine-oxindoles], demonstrating the utility of the cyclopentane ring in constructing spiro-heterocycles. beilstein-journals.org
The ability to use this compound and its analogues as platforms for these varied transformations underscores their importance as intermediates in the synthesis of structurally diverse and potentially bioactive molecules. nih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Spiro[chromeno[4,3-b]quinoline] |
| 2-Aminobenzonitrile |
| Aluminum chloride |
| 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] |
| 2,5-Dimethoxytetrahydrofuran |
| 7-(1H-Pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] |
| Spiro-isoxazole |
| Spiro-isoxazoline |
| 3-Arylidene-4-chromanone |
| Nitrile oxide |
| Spiro[indole-3,5'-isoxazoles] |
| 7-Hydroxyspiro[chromane-2,1′-cyclohexan]-4-one |
| Spiro[chroman-2,4'-piperidin]-4-one |
| Spiro[pyrrole-3,3'-chroman-4'-ones] |
| Spiro[chromane-3,1′-cyclopropane]-4-one-2′-carboxylates |
| Imidazole-fused chromeno[4,3-b]pyrrol-4(1H)-ones |
| Quinoxaline-fused chromeno[4,3-b]pyrrol-4(1H)-ones |
| Spiro[dihydropyridine-oxindoles] |
| Isatin |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes with Enhanced Selectivity
The development of efficient and stereoselective synthetic methods is paramount for the future exploration of Spiro[chroman-2,1'-cyclopentan]-4-one and its derivatives. While general methods for the synthesis of spirochromanones have been established, future research will likely focus on refining these processes to achieve higher yields, reduce reaction steps, and control stereochemistry.
One promising approach is the use of organocatalysis, which offers a metal-free and environmentally benign alternative to traditional catalytic systems. Investigating enantioselective organocatalytic methods could provide access to specific stereoisomers of this compound, which is crucial as different enantiomers often exhibit distinct biological activities.
Furthermore, the exploration of cascade reactions, where multiple bond-forming events occur in a single pot, presents an opportunity for atom-economical and efficient synthesis. A potential route could involve a cascade radical annulation of a suitably substituted 2-(allyloxy)arylaldehyde with a cyclopentane-derived species. mdpi.com
Another area of interest is the application of flow chemistry. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles, particularly for exothermic or hazardous reactions.
Future synthetic research could also explore the use of novel starting materials and reagents. For instance, employing substituted 2-hydroxyacetophenones and cyclopentanone (B42830) derivatives in a modified Kabbe condensation could provide a direct route to the spirocyclic core. researchgate.net The development of microwave-assisted organic synthesis (MAOS) for the preparation of this compound could also significantly reduce reaction times and improve energy efficiency.
Discovery of New Biological Targets and Therapeutic Applications
While the biological profile of this compound itself is not extensively documented, research on analogous spirochromanone structures provides a strong foundation for future investigations into its therapeutic potential. Derivatives of the closely related spiro[chromane-2,4'-piperidine]-4-one have demonstrated a wide range of biological activities, suggesting that the this compound scaffold could be a valuable pharmacophore.
A significant area for future research is the investigation of its antimicrobial properties . Given that some spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones have shown notable activity against various bacterial strains, it is plausible that this compound derivatives could also exhibit antibacterial or antifungal effects. mdpi.com Future studies should involve screening against a broad panel of pathogenic microorganisms, including drug-resistant strains.
The potential for anticancer activity is another promising avenue. Research on spiro[chroman-2,4'-piperidin]-4-one derivatives has revealed cytotoxic effects against several human cancer cell lines, including breast, ovarian, and colorectal cancer. researchgate.net Mechanistic studies to identify the specific cellular targets and pathways affected by this compound would be a critical next step. This could involve investigating its ability to induce apoptosis, inhibit cell cycle progression, or interfere with key signaling pathways involved in cancer development.
Furthermore, the inhibitory activity of spiro[chroman-2,4'-piperidin]-4-one derivatives against acetyl-CoA carboxylase (ACC) suggests a potential role in metabolic diseases . nih.gov ACC is a key enzyme in fatty acid synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes. Investigating the effect of this compound on ACC and other metabolic enzymes could uncover new therapeutic applications.
A recent study on 1-(spiro[chroman-2,1'-cycloalkan]-4-yl)-1H-1,2,3-triazoles, which included cyclopentane (B165970) derivatives, demonstrated strong binding to DNA and human serum albumin (HSA). researchgate.net This finding opens the door to exploring these compounds as potential DNA-targeting agents for chemotherapy or as diagnostic tools. The interaction with HSA is also significant for understanding the pharmacokinetic properties of these molecules.
Integration of Advanced Computational Methods in Drug Design
The use of advanced computational techniques is poised to accelerate the discovery and optimization of this compound-based drug candidates. Molecular modeling and simulation can provide valuable insights into the interactions between the spiro compound and its biological targets at the atomic level, guiding the design of more potent and selective derivatives.
Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives to the active sites of various enzymes and receptors. This information can help in identifying key structural features required for biological activity and in designing new molecules with improved binding characteristics. For instance, docking studies have been used to investigate the binding of spiro[chroman-2,4'-piperidin]-4-one derivatives to the Mtb tyrosine phosphatase PtpB. researchgate.net Similar approaches could be applied to potential targets for this compound.
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to develop mathematical models that correlate the structural properties of a series of compounds with their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the interactions between the spiro compound and its target protein, offering insights into the stability of the complex and the conformational changes that may occur upon binding. This can be particularly useful in understanding the mechanism of action and in designing derivatives with enhanced target engagement.
Recent research on triazole derivatives of spiro[chroman-2,1'-cycloalkanes] has already utilized Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) analyses to understand the electronic properties and reactivity of these molecules. researchgate.net The application of these and other advanced computational methods will be instrumental in rationally designing the next generation of this compound-based therapeutics.
Development of Derivatization Strategies for Improved Bioactivity
Systematic derivatization of the this compound scaffold is a key strategy for enhancing its biological activity, selectivity, and pharmacokinetic properties. The modular nature of its synthesis allows for modifications at several positions on both the chromanone and cyclopentane rings.
One of the most promising derivatization strategies involves the introduction of various substituents on the aromatic ring of the chromanone moiety. The electronic and steric properties of these substituents can significantly influence the compound's interaction with its biological target. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic distribution of the entire molecule, affecting its binding affinity.
Modification of the cyclopentane ring also presents an opportunity to fine-tune the compound's properties. The introduction of functional groups that can participate in hydrogen bonding or other specific interactions with the target protein could lead to a significant increase in potency.
A notable example of successful derivatization is the synthesis of 1,2,3-triazole derivatives of spiro[chroman-2,1'-cycloalkanes] via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. researchgate.net This "click chemistry" approach allows for the efficient and regioselective introduction of a wide variety of substituents, creating a library of compounds for biological screening. The resulting triazole derivatives have already shown interesting DNA and HSA binding properties. researchgate.net
Future derivatization efforts could focus on creating hybrid molecules by linking the this compound scaffold to other known pharmacophores. This approach could lead to compounds with dual modes of action or improved targeting capabilities.
The table below summarizes the potential derivatization strategies and their expected impact on the properties of this compound.
| Derivatization Site | Potential Modifications | Expected Impact |
| Chromanone Aromatic Ring | Introduction of halogens, alkyl, alkoxy, nitro, and amino groups | Modulation of electronic properties, lipophilicity, and metabolic stability. |
| Cyclopentane Ring | Introduction of hydroxyl, amino, or carboxylic acid groups | Enhancement of water solubility and potential for new interactions with biological targets. |
| Carbonyl Group at C-4 | Conversion to oxime, hydrazone, or other derivatives | Alteration of steric and electronic properties; potential for new biological activities. |
| Spirocyclic Core | Synthesis of analogs with different spiro-fused rings (e.g., cyclobutane, cyclohexane) | Investigation of the role of ring size and conformation on biological activity. |
Q & A
Q. What are the standard spectroscopic techniques for characterizing Spiro[chroman-2,1'-cyclopentan]-4-one derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For example, NMR at 400 MHz in DMSO-d6 identifies proton environments, while HRMS confirms molecular formulas (e.g., CHNO with a mass accuracy of ±0.0003 Da) .
Q. Which in vitro assays are commonly used to assess cytotoxicity of this compound analogs?
The MTT assay is standard for measuring IC values in cancer cell lines (e.g., MCF-7, A2780, HT-29). Apoptosis induction is evaluated via Annexin V FITC/PI staining, while cell cycle effects are analyzed using flow cytometry (e.g., sub-G1 and G2-M phase accumulation) .
Q. What synthetic routes are reported for this compound derivatives?
Common methods include cycloaddition reactions and functionalization of spiro scaffolds. For example, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is synthesized via acid-catalyzed condensation, followed by deprotection to yield the free amine .
Advanced Research Questions
Q. How can structural modifications at the spiro junction enhance anticancer activity?
Substituents like sulfonyl bridges (e.g., compound 16) significantly improve cytotoxicity (IC: 0.31–5.62 µM) compared to methoxy groups (compound 15, IC: 18.77–47.05 µM). Rational design should prioritize electron-withdrawing groups to enhance apoptosis induction and cell cycle disruption .
Q. What experimental strategies address discrepancies in cytotoxicity data across analogs?
Contradictions may arise from assay conditions (e.g., incubation time, cell line heterogeneity). Validate results using orthogonal assays (e.g., caspase-3 activation alongside Annexin V). Structural comparisons via X-ray crystallography or molecular docking can clarify substituent effects .
Q. How can synthesis yields of this compound derivatives be optimized?
Key factors include:
Q. What methodologies validate the role of this compound in non-cancer applications (e.g., environmental sensing)?
For cyanide detection, integrate spiro derivatives into polymer-based test strips. Monitor colorimetric changes (e.g., from colorless to blue within 30 seconds) using UV-Vis spectroscopy. Patent data supports spiro[indole-chroman] derivatives as rapid chemo-sensors .
Methodological Considerations
Q. How should researchers design experiments to ensure reproducibility in spiro compound synthesis?
Q. What statistical approaches are recommended for analyzing cytotoxicity data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values from dose-response curves. For apoptosis assays, apply ANOVA with post-hoc Tukey tests to compare treated vs. control groups. Report p-values <0.05 as significant .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Varied substituents : Test electron-donating/withdrawing groups at key positions.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to identify critical binding motifs.
- In vivo validation : Prioritize compounds with <10 µM IC for xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
